molecular formula C23H20FN5O2 B2630211 3-benzyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887458-93-7

3-benzyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2630211
CAS RN: 887458-93-7
M. Wt: 417.444
InChI Key: VJWMHRVMZMAQQD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

Receptor Affinity and Enzyme Activity Studies

The compound and its derivatives have been extensively studied for their affinity towards serotonin receptors (5-HT1A, 5-HT7) and their inhibitory activity on phosphodiesterases (PDE4B, PDE10A). These studies are crucial for understanding the compound's potential as a therapeutic agent, especially in the treatment of psychological disorders like depression and anxiety. The derivatives of this compound have been identified as potent ligands for these receptors, highlighting their significance in the development of antidepressant and anxiolytic medications (Zagórska et al., 2016).

Adenosine Receptor Antagonism

Research has also explored the compound's role as an antagonist to the A3 adenosine receptor. These studies are fundamental in developing treatments for conditions like ischemia, inflammation, and certain types of cancer, where adenosine receptors play a crucial role. The compound's derivatives have been found to exhibit high affinity and selectivity towards the A3 receptor, making them valuable in therapeutic interventions targeting these receptors (Baraldi et al., 2005).

Molecular Docking and 3D-QSAR Studies

The compound's derivatives have also been a subject of structure-activity relationship (SAR) studies, where different substitutions at specific positions of the molecule were evaluated to enhance potency and hydrophilicity. These studies, along with molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses, are instrumental in the rational design of drugs, providing insights into the interaction dynamics between the compound and its target receptors or enzymes (Baraldi et al., 2008).

properties

IUPAC Name

2-benzyl-6-(4-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-14-15(2)29-19-20(25-22(29)28(14)18-11-9-17(24)10-12-18)26(3)23(31)27(21(19)30)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWMHRVMZMAQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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